An In-depth Technical Guide to 1-Cyclopropyl-2,6-dimethylpiperazine
An In-depth Technical Guide to 1-Cyclopropyl-2,6-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopropyl-2,6-dimethylpiperazine, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the free base is not publicly available, its dihydrochloride salt is registered under CAS number 1338435-11-2.[1] This guide will delve into the compound's structural features, proposed synthesis, physicochemical properties, and its potential applications in pharmaceutical research, drawing upon data from its precursors and structurally related analogs. The strategic incorporation of both a cyclopropyl group and dimethyl substitution on the piperazine core suggests a nuanced modulation of pharmacological and pharmacokinetic properties, making it a compelling scaffold for further investigation.
Introduction: The Strategic Combination of Cyclopropyl and Dimethylpiperazine Moieties
The piperazine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] Its disubstituted nature at the 1 and 4 positions allows for the introduction of various functionalities to fine-tune its interaction with biological targets. The 2,6-dimethyl substitution on the piperazine ring introduces chirality and conformational rigidity, which can enhance binding affinity and selectivity for specific receptors.
The cyclopropyl group, a three-membered carbocycle, is another privileged motif in modern drug design. Its unique electronic and steric properties, stemming from significant ring strain, can confer several advantageous attributes to a molecule. These include increased potency, improved metabolic stability by shielding adjacent groups from enzymatic degradation, and the ability to modulate physicochemical properties such as lipophilicity and pKa. The rigid nature of the cyclopropyl ring can also lock a molecule into a bioactive conformation, thereby improving its efficacy.
The combination of these two structural features in 1-Cyclopropyl-2,6-dimethylpiperazine creates a molecule with a unique three-dimensional profile. This guide will explore the synthesis, properties, and potential of this compound, providing a foundation for its application in drug discovery programs.
Physicochemical and Structural Properties
Direct experimental data for 1-Cyclopropyl-2,6-dimethylpiperazine is limited. However, we can infer its properties based on its constituent parts: 2,6-dimethylpiperazine and the N-cyclopropylmethyl group.
| Property | Value (Estimated/Analogous) | Source/Rationale |
| CAS Number | Dihydrochloride: 1338435-11-2 | [1] |
| Molecular Formula | C₉H₁₈N₂ | - |
| Molecular Weight | 154.26 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous compounds like 1-(Cyclopropylmethyl)piperazine.[4] |
| Boiling Point | Estimated to be in the range of 180-220 °C | Based on the boiling point of 1-(Cyclopropylmethyl)piperazine (208.5 °C).[4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. The free base will have limited solubility in water, while the dihydrochloride salt is expected to be water-soluble. | General properties of N-alkylated piperazines. |
| pKa | Estimated to have two pKa values, likely in the range of 8.5-9.5 for the N4 nitrogen and 4.5-5.5 for the N1 nitrogen. | Based on typical pKa values for N-alkylated piperazines. |
Synthesis and Manufacturing
A robust synthesis of 1-Cyclopropyl-2,6-dimethylpiperazine can be envisioned through a straightforward N-alkylation of the commercially available precursor, 2,6-dimethylpiperazine. Two primary synthetic routes are proposed:
Reductive Amination with Cyclopropanecarboxaldehyde
This method offers a direct and efficient route to the target compound. The causality behind this choice lies in the mild reaction conditions and the high yields typically associated with reductive amination for the formation of secondary and tertiary amines.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,6-dimethylpiperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanecarboxaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture. The choice of these specific reducing agents is due to their selectivity for imines over aldehydes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Cyclopropyl-2,6-dimethylpiperazine.
Logical Relationship Diagram: Reductive Amination
Caption: Reductive amination pathway for the synthesis of 1-Cyclopropyl-2,6-dimethylpiperazine.
N-Alkylation with a Cyclopropylmethyl Halide
This classical approach involves the direct alkylation of the secondary amine in 2,6-dimethylpiperazine with a suitable cyclopropylmethyl halide. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,6-dimethylpiperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.
-
Addition of Alkylating Agent: Add cyclopropylmethyl bromide or chloride (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Experimental Workflow Diagram: N-Alkylation
Caption: Step-by-step workflow for the N-alkylation synthesis.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 1-Cyclopropyl-2,6-dimethylpiperazine. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-0.9 ppm), the methyl protons on the piperazine ring (a doublet), and the methylene and methine protons of the piperazine ring and the cyclopropylmethyl group.
-
¹³C NMR: Would confirm the presence of all nine carbon atoms with distinct chemical shifts for the cyclopropyl carbons, the piperazine ring carbons (including the two methyl-substituted carbons), and the methylene carbon of the cyclopropylmethyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): Would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 155.15.
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic C-H stretching vibrations for the alkane and cyclopropane moieties, as well as C-N stretching vibrations.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically using a reversed-phase column with a mobile phase of acetonitrile and water.
-
Gas Chromatography (GC): Can also be used to assess purity, particularly given the likely volatility of the compound.
-
Applications in Drug Discovery
The structural features of 1-Cyclopropyl-2,6-dimethylpiperazine make it a highly attractive scaffold for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.
-
CNS Receptor Modulation: Piperazine derivatives are well-known to interact with a variety of CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.[2][3] The specific substitution pattern of 1-Cyclopropyl-2,6-dimethylpiperazine could lead to novel selectivity profiles for these receptors, offering potential for the development of new antipsychotics, antidepressants, or anxiolytics with improved efficacy and side-effect profiles.
-
Improved Pharmacokinetic Properties: The N-cyclopropyl group can enhance metabolic stability by sterically hindering N-dealkylation, a common metabolic pathway for piperazine-containing drugs. This could lead to a longer half-life and improved oral bioavailability.[5]
-
Scaffold for Library Synthesis: 1-Cyclopropyl-2,6-dimethylpiperazine can serve as a valuable building block for the synthesis of compound libraries. The remaining secondary amine at the N4 position provides a handle for the introduction of a wide range of substituents, allowing for the rapid exploration of structure-activity relationships (SAR).
Safety and Handling
As with all N-alkylated piperazines, 1-Cyclopropyl-2,6-dimethylpiperazine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Cyclopropyl-2,6-dimethylpiperazine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic combination of a conformationally constrained, metabolically robust cyclopropyl group with a chiral dimethylpiperazine core offers a unique platform for the design of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to stimulate further research and development of this intriguing molecule. The proposed synthetic routes are robust and rely on well-established chemical transformations, making the compound readily accessible for further investigation.
References
-
Chemsrc. (2025, September 15). 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5. Retrieved from [Link]
-
Lead Sciences. 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride. Retrieved from [Link]
- Peterson, J. R. (2013). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 56(19), 7451–7473.
- de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613.
- Toma, L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8741-8776.
-
PubChem. 1,4-Dimethylpiperazine. Retrieved from [Link]
-
PubChem. 2,5-Dimethylpiperazine. Retrieved from [Link]
- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.
-
Organic Syntheses. N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
New Jersey Department of Health. Piperazine - Hazard Summary. Retrieved from [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
Sources
- 1. 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride - Lead Sciences [lead-sciences.com]
- 2. nj.gov [nj.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
